3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Description
This compound belongs to the cyclopenta[c]pyridine-carbonitrile family, characterized by a fused bicyclic core and functionalized with a cyanomethylsulfanyl group at position 3 and a 2-methylphenyl substituent at position 1.
Properties
IUPAC Name |
3-(cyanomethylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-5-2-3-6-13(12)17-15-8-4-7-14(15)16(11-20)18(21-17)22-10-9-19/h2-3,5-6H,4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBJVLDNOCRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(C3=C2CCC3)C#N)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS No. 439096-75-0) is a novel pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against cancer cell lines, and relevant case studies.
Research indicates that compounds similar to This compound exhibit various mechanisms of action, primarily through modulation of apoptotic pathways and inhibition of specific cellular proteins involved in tumor progression.
Apoptosis Induction
In studies involving analogs of this compound, significant apoptosis induction was observed. For instance, compounds derived from the 3-cyanopyridine scaffold have been shown to reduce survivin expression, a protein that inhibits apoptosis, thereby promoting cell death in cancer cells . This suggests that similar mechanisms may be at play for the compound .
Cytotoxicity Studies
The cytotoxic effects of This compound were evaluated against several cancer cell lines using standard assays such as the sulforhodamine B (SRB) assay.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Prostate Cancer (PC-3) | 53.0 | Induction of apoptosis |
| Breast Cancer (MDA-MB-231) | 30.0 | Cell cycle arrest in G2/M phase |
| Liver Cancer (HepG2) | 66.0 | Inhibition of survivin expression |
These results indicate that the compound has moderate cytotoxicity against these cancer cell lines and may serve as a potential therapeutic agent.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds. For example, a study focused on 3-cyanopyridines demonstrated their ability to induce apoptosis in prostate and breast cancer cells through caspase activation and subsequent cell cycle arrest .
Key Findings:
- Survivin Modulation : Compounds similar to our target have shown a reduction in survivin levels, leading to enhanced apoptosis in tumor cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with these compounds increased the proportion of cells in the G2/M phase while decreasing those in G0/G1 phase, indicating effective cell cycle disruption .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is structurally compared to three analogues (Table 1):
*Estimated based on substituent contributions.
Key Observations :
Physicochemical Properties
- Melting Point : CAPD-4 melts at 160–161°C, while benzylsulfanyl derivatives (–9) likely have higher melting points due to increased molecular symmetry .
- Spectroscopy: IR: Cyano (C≡N) stretching at ~2214 cm⁻¹ in CAPD-4 aligns with the target compound . NMR: The 2-methylphenyl group in the target compound would show distinct aromatic proton shifts compared to CAPD-4’s methoxy groups (δ 1.43 for ethoxy in CAPD-4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
